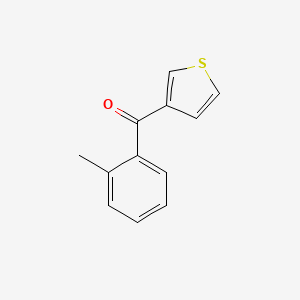

3-(2-Methylbenzoyl)thiophene

Descripción

Overview of Thiophene (B33073) Heterocycles in Academic Research

Thiophene, a five-membered aromatic ring containing a sulfur atom, is a fundamental heterocyclic compound with the molecular formula C₄H₄S. clinicalresearchnewsonline.comsciensage.info Its structure, which can be seen as a sulfur-containing analog of benzene (B151609), imparts a unique electronic character, making it an electron-rich heterocycle. umsl.edu This property is central to its reactivity and its utility as a building block in chemical synthesis. clinicalresearchnewsonline.comnih.gov

In academia, thiophenes are extensively studied for several reasons. They are prevalent in numerous biologically active molecules, exhibiting a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, antiviral, and anticancer properties. nih.govorientjchem.orgontosight.ai This has made them a focal point for medicinal chemists in the quest for new therapeutic agents. nih.gov Furthermore, thiophene-based materials have found applications in organic electronics, such as organic light-emitting diodes (OLEDs) and conductive polymers, due to their favorable electronic properties. umsl.eduresearchgate.net The rich and diverse chemistry of the thiophene ring system continues to be a fertile ground for fundamental research and the development of novel applications. nih.govmdpi.com

Importance of Benzoylthiophene Core Structures in Chemical Synthesis and Theory

Benzoylthiophenes are a class of compounds where a benzoyl group is attached to a thiophene ring. This combination of an aromatic ketone and a thiophene moiety gives rise to a scaffold with significant academic and practical importance. The benzoyl group, an electron-withdrawing substituent, modifies the electronic properties of the thiophene ring, influencing its reactivity in various chemical transformations.

The synthesis of benzoylthiophenes is a topic of considerable interest in organic chemistry. mdpi.com These compounds serve as crucial intermediates in the construction of more complex molecular architectures. britannica.com For instance, they are precursors to a variety of heterocyclic systems and have been utilized in the synthesis of biologically active molecules. mdpi.comnih.gov The study of their synthesis and reactions provides valuable insights into the principles of electrophilic substitution, nucleophilic addition, and other fundamental organic reactions.

From a theoretical standpoint, benzoylthiophenes are interesting models for studying the interplay of electronic effects between different aromatic systems. The conformational preferences and the nature of the excited states of these molecules have been the subject of photochemical and computational studies. cdnsciencepub.com Understanding these properties is crucial for designing new materials with specific optical and electronic characteristics.

Specific Academic Relevance of 3-(2-Methylbenzoyl)thiophene in Chemical Research

This compound is a specific isomer within the benzoylthiophene family that has attracted attention in academic research. The presence of the methyl group on the ortho position of the benzoyl ring introduces steric and electronic perturbations that can influence the compound's conformation and reactivity compared to its unsubstituted or other methyl-substituted analogs. cdnsciencepub.com

Research on this compound has contributed to a deeper understanding of photochemical reactions. Studies have investigated its electronic absorption and phosphorescence emission spectra to construct partial state diagrams and to understand the nature of its triplet states. cdnsciencepub.com This knowledge is valuable for predicting and controlling the outcomes of photochemical processes involving aromatic ketones. Furthermore, its photochemical reactivity, including intramolecular hydrogen abstraction and photocycloaddition reactions, has been explored. cdnsciencepub.com These studies provide fundamental insights into the excited-state behavior of this class of compounds.

While specific applications are still under investigation, the academic relevance of this compound lies in its role as a model compound for probing the effects of substitution on the photophysical and photochemical properties of benzoylthiophenes.

Physicochemical Properties and Spectroscopic Data of this compound

The physicochemical properties and spectroscopic data are essential for the identification, characterization, and understanding of the chemical behavior of this compound.

Tabulated Physicochemical Properties

The fundamental physical and chemical characteristics of this compound are summarized in the interactive table below.

| Property | Value |

| Molecular Formula | C₁₂H₁₀OS |

| Molecular Weight | 202.27 g/mol |

| Appearance | Not explicitly found in search results |

| Melting Point | Not explicitly found in search results |

| Boiling Point | Not explicitly found in search results |

| Solubility | Likely soluble in common organic solvents |

| Density | Not explicitly found in search results |

Detailed Spectroscopic Data

Spectroscopic techniques are crucial for the structural elucidation of this compound.

¹H and ¹³C NMR spectroscopy are powerful tools for determining the molecular structure. Although a specific spectrum for this compound was not found, characteristic chemical shifts can be predicted based on related structures. For example, in a similar compound, 2-acetyl-3-methylbenzo[b]thiophene, the methyl protons appear as a singlet, and the aromatic protons show characteristic splitting patterns in the aromatic region. nih.gov In 3-(2,5-dimethylbenzoyl)thiophene, the thiophene C-H protons are observed between δ 6.8–7.2 ppm, and the benzoyl carbonyl carbon appears around δ 190–200 ppm in the ¹³C NMR spectrum. For this compound, one would expect to see signals for the methyl group protons, the protons on the thiophene ring, and the protons on the methyl-substituted benzene ring in the ¹H NMR spectrum. The ¹³C NMR spectrum would show distinct signals for the carbonyl carbon, the thiophene carbons, the benzene carbons, and the methyl carbon.

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the ketone group would be expected, typically in the range of 1630-1680 cm⁻¹. Other characteristic bands would include those for C-H stretching of the aromatic rings and the methyl group, as well as C=C stretching vibrations of the aromatic rings.

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight. Fragmentation would likely involve cleavage of the bond between the carbonyl group and the thiophene ring, as well as loss of the methyl group. For instance, the mass spectrum of (3-hydroxybenzo[b]thiophen-2-yl)(p-tolyl)methanone shows a prominent molecular ion peak and a base peak corresponding to the loss of the p-tolylcarbonyl group. rsc.org

Synthesis and Chemical Reactions of this compound

The construction and chemical transformations of this compound are of fundamental interest in synthetic organic chemistry.

Common Synthetic Methodologies

The synthesis of benzoylthiophenes, including this compound, is often achieved through Friedel-Crafts acylation. This classic electrophilic aromatic substitution reaction involves the reaction of a thiophene derivative with an appropriate acylating agent, such as an acyl chloride or anhydride (B1165640), in the presence of a Lewis acid catalyst.

For the synthesis of this compound, one common approach would be the Friedel-Crafts acylation of thiophene with 2-methylbenzoyl chloride. The reaction is typically carried out using a Lewis acid like aluminum chloride (AlCl₃) in an inert solvent. The regioselectivity of the acylation of thiophene can be influenced by the reaction conditions.

Another potential synthetic route involves the oxidation of the corresponding alcohol, (2-methylphenyl)(thien-3-yl)methanol. This oxidation can be carried out using various oxidizing agents, such as manganese dioxide (MnO₂). prepchem.com

Reactivity and Characteristic Chemical Transformations

The chemical reactivity of this compound is influenced by the presence of the thiophene ring, the benzoyl group, and the methyl substituent.

The ketone functionality in this compound can undergo typical carbonyl group reactions. For example, it can be reduced to the corresponding secondary alcohol, (2-methylphenyl)(thien-3-yl)methanol, using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).

The thiophene ring in this compound is susceptible to electrophilic substitution reactions, although the electron-withdrawing benzoyl group deactivates the ring towards this type of reaction. The position of further substitution will be directed by the existing benzoyl group.

As mentioned earlier, this compound undergoes interesting photochemical reactions. Upon irradiation, it can participate in intramolecular hydrogen abstraction from the adjacent methyl group. cdnsciencepub.com This is a characteristic reaction of ortho-alkyl substituted aromatic ketones. It can also undergo photocycloaddition reactions, such as the addition of dimethyl acetylenedicarboxylate (B1228247) to the thiophene ring or the addition of isobutylene (B52900) to the carbonyl group. cdnsciencepub.com

Theoretical and Computational Studies of this compound

Computational chemistry provides valuable insights into the electronic structure, stability, and reactivity of molecules like this compound.

Molecular Orbital and Electronic Structure Analysis

Theoretical calculations, such as those based on Density Functional Theory (DFT), can be used to determine the molecular orbitals (e.g., HOMO and LUMO) and the electronic structure of this compound. bohrium.comresearchgate.net The distribution and energies of these orbitals are crucial for understanding the molecule's electronic properties, spectroscopic behavior, and reactivity. For instance, the HOMO-LUMO energy gap is an important parameter that can be correlated with the molecule's reactivity and its potential use in electronic applications. researchgate.net

Studies on related thiophene derivatives have shown that the sulfur atom in the thiophene ring contributes to the aromatic system by donating two electrons, making it an electron-rich heterocycle. umsl.edu The benzoyl group, being electron-withdrawing, will influence the electron density distribution across the molecule.

Conformational Analysis and Rotational Barriers

The presence of the methyl group in the ortho position of the benzoyl ring introduces steric hindrance, which can affect the conformation of this compound. The molecule's preferred geometry is determined by the rotational barrier around the single bond connecting the thiophene ring and the carbonyl group, as well as the bond between the carbonyl group and the benzene ring.

Structure

3D Structure

Propiedades

IUPAC Name |

(2-methylphenyl)-thiophen-3-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10OS/c1-9-4-2-3-5-11(9)12(13)10-6-7-14-8-10/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOAWYLIOLUTPRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)C2=CSC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90641825 | |

| Record name | (2-Methylphenyl)(thiophen-3-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90641825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67869-14-1 | |

| Record name | (2-Methylphenyl)(thiophen-3-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90641825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 2 Methylbenzoyl Thiophene and Analogues

Friedel-Crafts Acylation Approaches for Benzoylthiophene Formation

The Friedel-Crafts acylation is a cornerstone of aromatic chemistry and a primary method for the synthesis of benzoylthiophenes. This electrophilic aromatic substitution reaction involves the acylation of the thiophene (B33073) ring with an acylating agent, typically an acyl halide or anhydride (B1165640), in the presence of a Lewis acid catalyst. google.comrsc.org

For the synthesis of 3-(2-Methylbenzoyl)thiophene, thiophene is reacted with 2-methylbenzoyl chloride. Common Lewis acid catalysts for this transformation include aluminum chloride (AlCl₃), stannic chloride (SnCl₄), and titanium tetrachloride (TiCl₄). google.comrsc.org The choice of catalyst can influence the regioselectivity and yield of the reaction. While Friedel-Crafts acylation is a powerful tool, it can be complicated by the high reactivity of the thiophene ring, which can lead to side reactions under strong Lewis acid conditions. core.ac.uk

Researchers have explored various modifications to the classical Friedel-Crafts conditions to improve efficiency and selectivity. For instance, the use of milder Lewis acids like zinc halides has been shown to be effective, often requiring only catalytic amounts rather than the stoichiometric quantities needed for stronger Lewis acids. google.com Additionally, solid acid catalysts, such as zeolites like Hβ and HZSM-5, have been investigated as reusable and more environmentally friendly alternatives to traditional homogeneous catalysts for the acylation of thiophene. researchgate.nettsijournals.com These solid acids can provide high conversion rates and good selectivity for the desired 2-acetylthiophene (B1664040) product. tsijournals.com

Table 1: Catalysts and Conditions for Friedel-Crafts Acylation of Thiophene

| Catalyst | Acylating Agent | Conditions | Key Findings | Reference |

| Aluminum chloride (AlCl₃) | Acyl chlorides/anhydrides | Traditional Friedel-Crafts conditions | Standard, but can lead to side reactions with sensitive substrates. google.comrsc.org | google.com, rsc.org |

| Stannic chloride (SnCl₄) | Acyl chlorides | Traditional Friedel-Crafts conditions | Alternative to AlCl₃, sometimes offering better selectivity. google.com | google.com |

| Zinc halides | Acyl halides | Milder conditions | Requires only catalytic amounts, reducing waste. google.com | google.com |

| Zeolites (Hβ, HZSM-5) | Acetic anhydride | Solid-phase, reusable | Environmentally friendly, high conversion and selectivity. researchgate.nettsijournals.com | researchgate.net, tsijournals.com |

| Ytterbium(III) triflate | Acyl chlorides/anhydrides | Ionic liquid medium | Catalytic amounts are effective, and the system can be recycled. zenodo.org | zenodo.org |

| Ethylaluminum dichloride (EtAlCl₂) | Succinyl chloride | Non-acidic medium | High yields under mild conditions. asianpubs.org | asianpubs.org |

Palladium-Catalyzed Cross-Coupling Strategies for Thiophene Functionalization

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, and they offer a powerful alternative for the functionalization of thiophenes. These methods allow for the precise formation of carbon-carbon bonds under relatively mild conditions.

The Suzuki-Miyaura coupling is a prominent example, involving the reaction of a thienyl boronic acid or ester with an aryl halide in the presence of a palladium catalyst and a base. acs.orgresearchgate.net For the synthesis of 3-aroylthiophenes, this could involve coupling a 3-thienylboronic acid derivative with an appropriate benzoyl halide. The versatility of the Suzuki coupling allows for the introduction of a wide range of substituted benzoyl groups. researchgate.net Microwave-assisted Suzuki couplings have been shown to be particularly efficient, leading to rapid synthesis of thiophene oligomers. acs.orgresearchgate.net

The Heck coupling reaction is another valuable palladium-catalyzed method for thiophene functionalization. rsc.org This reaction typically involves the coupling of an unsaturated halide with an alkene. In the context of benzoylthiophene synthesis, a Heck-type reaction could be envisioned to construct the aryl-thiophene bond. Recent studies have demonstrated the use of palladium-catalyzed decarboxylative Heck-type couplings to functionalize benzo[b]thiophenes. rsc.org Furthermore, iridium-catalyzed annulation reactions of thiophenes with carboxylic acids have been shown to proceed through a Heck-type pathway, providing access to fused thiophene systems. nih.gov

Table 2: Palladium-Catalyzed Cross-Coupling Reactions for Thiophene Functionalization

| Reaction Type | Reactants | Catalyst System | Key Features | Reference |

| Suzuki-Miyaura Coupling | Thienyl boronic acids/esters + Aryl halides | Pd catalyst (e.g., Pd(dtbpf)Cl₂) + Base | High efficiency, broad substrate scope, applicable to oligomer synthesis. acs.orgresearchgate.netresearchgate.netmdpi.com | acs.org, researchgate.net, mdpi.com, researchgate.net |

| Heck Coupling | Thiophenes + Cyclic enones/Styrenes | Pd catalyst + Ligand | Controllable reductive/oxidative pathways, regioselective β-vinylation. acs.orgresearchgate.net | acs.org, researchgate.net |

| Decarboxylative Heck-type Coupling | 3-Chlorobenzo[b]thiophene-2-carboxylic acids + Styrenes | Pd catalyst | Efficient construction of functionalized benzo[b]thiophenes. rsc.org | rsc.org |

Microwave-Assisted Synthetic Routes for Thiophene Derivatives

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields and purities in significantly shorter reaction times compared to conventional heating methods. ajgreenchem.comajchem-a.comijnrd.orgnih.gov This technology has been successfully applied to the synthesis of a variety of thiophene derivatives.

The key advantages of microwave irradiation include rapid and uniform heating of the reaction mixture, which can lead to a reduction in side product formation. ajgreenchem.comajchem-a.com Microwave heating has been effectively employed in various reactions for synthesizing thiophene-containing compounds, including Suzuki cross-coupling reactions and the synthesis of 3-aminobenzo[b]thiophenes. For instance, the microwave-assisted Suzuki coupling of thienyl boronic acids with thienyl bromides has been achieved in a solvent-free setting, offering a rapid and environmentally friendly route to thiophene oligomers. acs.orgresearchgate.net Similarly, the synthesis of 3-aminobenzo[b]thiophenes, which can serve as precursors to kinase inhibitors, has been accomplished in high yields within minutes using microwave irradiation. nih.govrsc.org

The application of microwave technology is not limited to coupling reactions. It has also been used to facilitate the synthesis of thiophene-based fluorophores, where the construction of the aromatic skeleton via sequential Suzuki couplings is significantly expedited by microwave irradiation. acs.org The efficiency and speed of microwave-assisted synthesis make it a highly attractive method for the rapid generation of libraries of thiophene derivatives for screening in drug discovery and materials science. rsc.org

Metal-Free Cyclization and Functionalization Techniques for Thiophene Ring Construction

In the quest for more sustainable and cost-effective synthetic methods, metal-free approaches for the construction and functionalization of the thiophene ring have gained significant attention. chim.it These methods avoid the use of potentially toxic and expensive transition metal catalysts.

Dehydration and Sulfur Cyclization of Alkynols

A notable metal-free method for synthesizing substituted thiophenes involves the dehydration and sulfur cyclization of alkynols. organic-chemistry.orgacs.orgnih.gov This approach utilizes elemental sulfur (S₈) or potassium ethyl xanthate as the sulfur source. organic-chemistry.orgacs.org The reaction is initiated by the generation of a trisulfur (B1217805) radical anion, which then participates in the cyclization process. organic-chemistry.orgacs.orgnih.gov This method is advantageous as it proceeds under mild conditions and tolerates a variety of functional groups. organic-chemistry.org

Trithiocarbonate (B1256668) Anion Mediated Synthesis

Another innovative metal-free strategy employs the trithiocarbonate anion (CS₃²⁻) as a sulfur source for the synthesis of 2,5-disubstituted thiophenes and 2-substituted benzo[b]thiophenes. acs.orgorganic-chemistry.orgnih.govnortheastern.eduacs.org The trithiocarbonate anion can be generated in situ from carbon disulfide (CS₂) and a base like potassium hydroxide (B78521) (KOH). acs.orgorganic-chemistry.orgnih.govnortheastern.eduacs.org This method is particularly attractive due to the use of inexpensive and readily available starting materials. The reaction proceeds with good functional group tolerance, providing moderate to good yields of the desired thiophene derivatives. acs.orgorganic-chemistry.orgnih.govnortheastern.eduacs.org

Other metal-free approaches include the use of iodine as a catalyst for the intramolecular C–S bond formation to yield benzo[b]thiophenes and the use of sodium hydrosulfide (B80085) for the sulfur heterocyclization of 1,3-diynes. rsc.orgrsc.org A regiocontrolled, transition-metal-free synthesis of 3-borylated thiophenes has also been developed, which utilizes a boron-induced activation of (Z)-organylthioenyne substrates. acs.orgnih.gov

Green Chemistry Innovations in Benzoylthiophene Synthesis

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly influencing the design of synthetic routes. benthamdirect.comresearchgate.net In the context of benzoylthiophene synthesis, several innovative and environmentally friendly methodologies have been developed.

One of the key areas of focus is the replacement of hazardous solvents and reagents with more benign alternatives. nih.gov For example, the use of water as a solvent in Suzuki cross-coupling reactions for the synthesis of thienyl anilines has been demonstrated, utilizing a surfactant to facilitate the reaction in an aqueous micellar medium. mdpi.com This approach avoids the use of volatile organic solvents.

Solvent-free reaction conditions, often coupled with microwave irradiation, represent another significant green innovation. acs.orgresearchgate.net These methods not only eliminate the need for solvents but also often lead to faster reactions and easier product purification. ajgreenchem.com

The development of metal-free synthetic methods, as discussed in the previous section, is also a major contribution to the green synthesis of thiophenes. chim.it By avoiding transition metal catalysts, these methods reduce concerns about metal contamination in the final products and the environmental impact of metal waste. rsc.orgrsc.org The use of readily available and non-toxic reagents, such as elemental sulfur and sodium halides, further enhances the green credentials of these synthetic strategies. organic-chemistry.orgnih.gov

Table 3: Green Chemistry Approaches to Thiophene Synthesis

| Green Strategy | Example Reaction | Key Advantages | Reference |

| Use of Aqueous Media | Micellar Suzuki cross-coupling of bromoanilines and thiophene boronic acids | Avoids volatile organic solvents, environmentally benign. mdpi.com | mdpi.com |

| Solvent-Free Synthesis | Microwave-assisted Suzuki coupling of thienyl boronic acids and bromides | Eliminates solvent waste, rapid reaction times, high efficiency. acs.orgresearchgate.net | acs.org, researchgate.net |

| Metal-Free Catalysis | Dehydration and sulfur cyclization of alkynols with elemental sulfur | Avoids toxic and expensive transition metals, mild conditions. organic-chemistry.orgacs.orgnih.gov | organic-chemistry.org, acs.org, nih.gov |

| Use of Benign Reagents | Electrophilic halocyclization using sodium halides | Employs non-toxic and readily available reagents. nih.gov | nih.gov |

Environmentally Benign Solvents and Reagents

The shift towards green chemistry has significantly impacted the synthesis of heterocyclic compounds, including thiophenes. Traditional organic syntheses often rely on volatile and hazardous solvents. In contrast, modern protocols emphasize the use of environmentally benign alternatives to minimize waste and environmental impact. researchgate.net

Water and polyethylene (B3416737) glycol (PEG) have emerged as effective and eco-friendly reaction media for the synthesis of thiophene derivatives. researchgate.net For instance, the Gewald reaction, a one-pot synthesis for 2-aminothiophenes, can be efficiently carried out in PEG-600 under ultrasonic irradiation without the need for hazardous basic compounds. researchgate.net Similarly, water has been utilized as a solvent for multicomponent domino reactions to create complex molecules like pyridopyrimidines from thiophene-2-carbaldehyde, catalyzed by recoverable acids such as p-toluenesulfonic acid (p-TSA). mobt3ath.com

The Friedel-Crafts acylation, a key reaction for synthesizing benzoylthiophenes, traditionally uses stoichiometric amounts of Lewis acids like aluminum chloride (AlCl₃), which generate significant toxic waste. tsijournals.com Greener alternatives involve solid acid catalysts that are often reusable and non-corrosive. nih.gov Heteropoly acids (HPAs), for example, are effective Brønsted acid catalysts that are moisture-insensitive and can be recovered and regenerated. nih.gov The use of acylating agents like acetic anhydride with solid-acid catalysts such as Hβ zeolite further reduces the environmental footprint by avoiding the use of more hazardous acyl halides. tsijournals.com

Table 1: Comparison of Traditional vs. Green Solvents/Reagents in Thiophene Synthesis

| Feature | Traditional Method | Green Alternative | Source(s) |

| Solvent | Volatile Organic Compounds (e.g., Dichloromethane, Benzene) | Water, Polyethylene Glycol (PEG), Glycerol | researchgate.netmobt3ath.com |

| Catalyst | Stoichiometric Lewis Acids (e.g., AlCl₃) | Recyclable Solid Acids (e.g., Zeolites, Heteropoly acids) | tsijournals.comnih.gov |

| Byproducts | Significant toxic and corrosive waste | Minimal waste, often reusable byproducts (e.g., acetic acid) | tsijournals.comresearchgate.net |

Catalyst-Free and Recyclable Catalytic Systems

The development of catalyst-free reactions and recyclable catalytic systems represents a significant advance in sustainable chemistry. Catalyst-free protocols are highly desirable as they simplify product purification and reduce costs and metal contamination. For example, the formation of C=N double bonds, a common step in creating more complex derivatives, has been achieved rapidly in a water/dichloromethane mixture at room temperature without any catalyst. royalsocietypublishing.org Similarly, the synthesis of valuable 2,3-dihydrofurans and benzoxazines can proceed through halocyclization under catalyst-, base-, and oxidant-free conditions in aqueous media. researchgate.net

For reactions where catalysts are necessary, the focus has shifted to heterogeneous and recyclable systems. Polymer-supported catalysts are particularly advantageous because they are typically insoluble in reaction media, allowing for easy recovery by filtration and subsequent reuse. nih.gov A polymeric version of bis(triphenylphosphine)iminium chloride (PPNCl) has been developed as a recyclable, metal-free catalyst, addressing the high environmental impact associated with its synthesis. rsc.org

Furthermore, magnetic nanoparticles have been employed as catalyst supports. For instance, a magnetic copolymer of methyl methacrylate (B99206) and maleic anhydride (Fe₃O₄@Hydrol-PMMAn) has demonstrated remarkable efficiency in synthesizing tetrahydrobenzo[b]pyran derivatives. nih.gov This nanocatalyst can be easily separated from the reaction mixture with a magnet and reused multiple times with minimal loss of activity. nih.gov Catalysts recovered from waste, such as those from used lithium-ion batteries, are also being explored for organic syntheses, embodying a circular economy approach to green chemistry. mdpi.com

Multi-component Reactions and Domino Processes in Thiophene Synthesis

Multi-component reactions (MCRs) and domino (or tandem) processes are powerful tools in organic synthesis, allowing for the construction of complex molecules from simple starting materials in a single step. These reactions are highly atom-economical and efficient, as they avoid the need for isolating intermediates, thereby saving time, solvents, and reagents.

The synthesis of highly substituted thiophenes is well-suited to domino strategies. A novel domino synthesis of tetrasubstituted thiophenes has been developed from 1,3-enynes and mercaptoacetaldehyde (B1617137) using DABCO as a catalyst under mild, metal-free conditions. organic-chemistry.org This process involves a sequence of Michael addition, 5-exo-dig carboannulation, and oxidation. organic-chemistry.org Another approach involves the Rh(II)-catalyzed domino reaction of diazoesters with α-cyanothioacetamides to produce multisubstituted 5-aminothiophenes. beilstein-journals.org

Domino reactions are also used to construct fused ring systems containing thiophene. For example, a one-pot synthesis of 2,5-asymmetrically substituted thieno[2,3-b]thiophenes is based on consecutive domino reactions (S_N2 reaction → Thorpe–Ziegler reaction) starting from malononitrile (B47326) and carbon disulfide. acs.orgnih.gov Palladium-catalyzed three-component domino reactions of bromothiophenes with internal alkynes have also been developed to produce benzo[b]thiophenes. rsc.org

Table 2: Examples of Domino Reactions in Thiophene Synthesis

| Starting Materials | Key Steps | Product Type | Source(s) |

| 1,3-Enynes, Mercaptoacetaldehyde | Michael addition, 5-exo-dig carboannulation, Oxidation | Tetrasubstituted Thiophenes | organic-chemistry.org |

| Diazoesters, α-Cyanothioacetamides | Ylide formation, [4+1] Annulation | Multisubstituted 5-Aminothiophenes | beilstein-journals.org |

| Malononitrile, Carbon Disulfide, Alkyl Halides | S_N2 reaction, Thorpe-Ziegler reaction | Asymmetrically Substituted Thieno[2,3-b]thiophenes | acs.orgnih.gov |

| Bromothiophenes, Internal Alkynes | Coupling, Annulation | Benzo[b]thiophenes | rsc.org |

Chemo- and Regioselective Synthesis Considerations for Benzoylthiophenes

The synthesis of this compound presents a significant regiochemical challenge. The direct Friedel-Crafts acylation of unsubstituted thiophene with an acyl chloride predominantly yields the 2-acylthiophene isomer due to the higher stability of the cationic intermediate formed by electrophilic attack at the C2 position. asianpubs.org Therefore, achieving substitution at the C3 position requires alternative, regioselective strategies.

One of the most effective methods involves the use of a pre-functionalized thiophene ring. The synthesis of 3-lithiothiophene from 3-bromothiophene (B43185) via metal-halogen exchange is a key step. google.comsci-hub.se This 3-lithiothiophene intermediate is a regiostable nucleophile that can then react with an appropriate electrophile, such as 2-methylbenzoyl chloride, to selectively form the C-C bond at the desired C3 position. unl.eduresearchgate.net The reaction of 3-lithiothiophene with dimethyl disulfide, for example, yields 3-(methylthio)thiophene, demonstrating the utility of this intermediate for creating 3-substituted thiophenes. google.com

The synthesis of the required electrophile, 2-methylbenzoyl chloride, is typically achieved by treating 2-methylbenzoic acid with a chlorinating agent like thionyl chloride. prepchem.comprepchem.com

This two-step approach—formation of a 3-thienyl organometallic reagent followed by acylation—bypasses the inherent regioselectivity of the Friedel-Crafts reaction on the unsubstituted ring, providing reliable access to 3-aroylthiophenes. acs.org The choice of reaction conditions, such as low temperatures (e.g., -30°C to -78°C) for the lithiation step, is crucial to maintain the regiostability of the 3-lithiothiophene intermediate. google.comsci-hub.se

Acetal (B89532) Protection and Deprotection Strategies in Thiophene Synthesis

In multi-step syntheses involving thiophene rings, protecting groups are often essential to prevent unwanted side reactions of sensitive functional groups. Carbonyl groups, such as aldehydes and ketones, are frequently protected as acetals (or ketals) due to their stability under a wide range of non-acidic conditions, particularly in the presence of strong bases or nucleophiles like Grignard and organolithium reagents. rsc.orgpearson.com

This strategy is highly relevant in thiophene chemistry. For instance, in a synthesis of thieno[2,3-b]thiophene, a thiophene-3-carbaldehyde was first converted to its diethyl acetal. encyclopedia.pub This protection allowed for a subsequent lithiation and reaction sequence at another position on the thiophene ring without interference from the aldehyde group. encyclopedia.pub Similarly, in the synthesis of π-conjugated polymers containing cyclobutenedione units, the carbonyl groups were protected as acetals to prevent side reactions during Kumada–Tamao–Corriu coupling polymerization, which utilizes basic and nucleophilic Grignard reagents. rsc.org

The deprotection of the acetal to regenerate the carbonyl group is typically accomplished under mild aqueous acidic conditions. rsc.orgnih.gov This step is often high-yielding and clean. For example, hydrolysis using p-toluenesulfonic acid monohydrate (TsOH·H₂O) in a mixed solvent system can effectively remove the acetal groups. rsc.org The compatibility of acetal protection/deprotection with many synthetic transformations makes it a valuable tool in the construction of complex thiophene-containing molecules. encyclopedia.pubnih.gov

Wittig Reaction Applications in Thiophene Synthesis

The Wittig reaction is a cornerstone of organic synthesis for the creation of alkenes from carbonyl compounds and phosphonium (B103445) ylides. researchgate.net This reaction has been widely applied to the functionalization of thiophene rings, allowing for the introduction of various unsaturated side chains. nih.gov The presence of an aldehyde or ketone group on a thiophene ring is a prerequisite for its use as a substrate in the Wittig reaction. nih.gov

The reaction is particularly useful for extending conjugation in thiophene-based systems, which is important for developing materials with specific electronic or optical properties. For example, the Wittig reaction has been used to synthesize β-substituted thiophene trimers by reacting an aldehyde-functionalized trimer with a phosphonium salt. nih.gov Studies have shown that hetero-benzylic positions on thiophene rings are stable during and after Wittig olefination, leading to the formation of stable alkene products in high yields. mdpi.com

In the synthesis of novel polycyclic systems, carbaldehydes derived from thiophene derivatives have been converted into styryl thienobenzobicyclo[3.2.1]octadiene derivatives through Wittig reactions. beilstein-journals.org The Horner-Wadsworth-Emmons reaction, a variation of the Wittig reaction using phosphonate (B1237965) carbanions, has also been employed as a key step in synthesizing thiophene-extended tetrathiafulvalenes. researchgate.net The versatility and functional group tolerance of the Wittig reaction make it an indispensable method for elaborating thiophene scaffolds. researchgate.netmdpi.com

Comprehensive Spectroscopic and Structural Elucidation Studies

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity and Proton Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. For 3-(2-Methylbenzoyl)thiophene, both ¹H and ¹³C NMR, as well as two-dimensional NMR methods, have been employed to precisely map the atomic connections and the chemical environments of the protons and carbon atoms.

¹H NMR and ¹³C NMR Data Interpretation

The ¹H NMR spectrum of a related compound, 2-methyldibenzo[b,d]thiophene, shows characteristic signals for the aromatic protons and the methyl group. rsc.org Specifically, the aromatic protons appear as multiplets in the range of δ 7.28–7.99 ppm, while the methyl protons present as a singlet at δ 2.52 ppm. rsc.org In another similar structure, 3-methyldibenzo[b,d]thiophene, the methyl group protons resonate as a singlet at δ 2.90 ppm, with the aromatic protons appearing between δ 7.31 and 8.37 ppm. rsc.org

¹³C NMR data for related benzothiophene (B83047) structures provides further structural confirmation. For instance, in 3-methoxydibenzo[b,d]thiophene, the carbon signals are observed across a range from δ 55.6 to 159.0 ppm. rsc.org The chemical shifts in the ¹³C NMR spectrum of this compound are crucial for identifying the carbonyl carbon and the carbons of the thiophene (B33073) and benzene (B151609) rings.

Table 1: Representative ¹H NMR Spectral Data for Related Methylated Benzothiophene Derivatives

| Compound | Proton | Chemical Shift (δ, ppm) |

|---|---|---|

| 2-methyldibenzo[b,d]thiophene | Aromatic-H | 7.28-7.99 (m) |

| CH₃ | 2.52 (s) | |

| 3-methyldibenzo[b,d]thiophene | Aromatic-H | 7.31-8.37 (m) |

| CH₃ | 2.90 (s) |

Data sourced from a study on dibenzo[b,d]thiophenes. rsc.org

Table 2: Representative ¹³C NMR Spectral Data for a Related Methoxy-Substituted Benzothiophene Derivative

| Compound | Carbon | Chemical Shift (δ, ppm) |

|---|---|---|

| 3-methoxydibenzo[b,d]thiophene | Aromatic-C | 105.7-159.0 |

| OCH₃ | 55.6 |

Data sourced from a study on dibenzo[b,d]thiophenes. rsc.org

Two-Dimensional NMR Techniques for Structural Confirmation

Two-dimensional (2D) NMR techniques are instrumental in confirming the structural assignments made from 1D NMR data. Techniques such as COSY (Correlation Spectroscopy) establish proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments correlate protons with their directly attached and long-range coupled carbon atoms, respectively. These methods provide unambiguous evidence for the connectivity of the 2-methylbenzoyl and thiophene moieties in this compound. primescholars.com

Vibrational Spectroscopy (FTIR, FT-Raman) for Functional Group Analysis and Conformational Study

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Fourier-transform Raman (FT-Raman) techniques, provides valuable information about the functional groups present in a molecule and its conformational isomers.

In a study of the related compound 2-(2-methylbenzoyl)thiophene, the infrared spectrum showed a characteristic carbonyl (C=O) stretching band at 1645 cm⁻¹. cdnsciencepub.com Other significant bands were observed at 1425, 1315, 1285, and 740 cm⁻¹. cdnsciencepub.com For this compound, similar characteristic vibrational modes are expected. The C=O stretch is a strong indicator of the benzoyl group. The spectra would also feature bands corresponding to C-H stretching and bending vibrations of the aromatic rings and the methyl group, as well as vibrations associated with the thiophene ring, including C-S stretching modes. iosrjournals.org The analysis of these vibrational frequencies, often aided by computational methods like Density Functional Theory (DFT), allows for a detailed understanding of the molecule's vibrational landscape. iosrjournals.orgnepjol.info

Table 3: Characteristic Infrared (IR) Absorption Frequencies for 2-(2-Methylbenzoyl)thiophene

| Functional Group | Wavenumber (cm⁻¹) |

|---|---|

| Carbonyl (C=O) Stretch | 1645 |

| Aromatic Ring Vibrations | 1425, 1315, 1285, 740 |

Data sourced from a study on the photochemical reactivity of benzoylthiophenes. cdnsciencepub.com

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Patterns

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

For this compound, the molecular ion peak in the mass spectrum would confirm its molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the molecular formula. rsc.org The fragmentation pattern observed under electron ionization (EI) would likely involve the cleavage of the bond between the carbonyl group and the thiophene ring, as well as the loss of the methyl group. The fragmentation of related benzothiophene structures often shows characteristic losses of CO, CHO, and other small fragments, providing further evidence for the proposed structure. nist.govnist.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. The UV-Vis spectrum of 2-(2-methylbenzoyl)thiophene in hexane (B92381) exhibits a maximum absorption (λmax) at 262 nm. cdnsciencepub.com This absorption band is attributed to π→π* transitions within the benzoyl and thienyl chromophores. cdnsciencepub.com A separate n→π* transition of the 2-thienoyl chromophore is also observed at a longer wavelength. cdnsciencepub.com For this compound, similar electronic transitions are expected, with the position and intensity of the absorption bands being influenced by the substitution pattern on the thiophene ring. The analysis of the UV-Vis spectrum provides insights into the conjugated system and the electronic structure of the molecule. cdnsciencepub.com

Table 4: Ultraviolet (UV) Absorption Data for 2-(2-Methylbenzoyl)thiophene

| Solvent | λmax (nm) | Chromophore Transition |

|---|---|---|

| Hexane | 262 | π→π* (benzoyl and thienyl) |

Data sourced from a study on the photochemical reactivity of benzoylthiophenes. cdnsciencepub.com

X-ray Diffraction Analysis for Solid-State Molecular Architecture and Crystal Structure

While the specific crystal structure of this compound is not detailed in the provided search results, studies on similar benzothiophene derivatives have been conducted. For instance, the crystal structure of a related thiourea (B124793) derivative containing a thiophene moiety was determined to be in the monoclinic space group P2₁. eurjchem.comresearchgate.net The analysis of such structures reveals important details about molecular conformation and packing in the crystal lattice, which are governed by intermolecular forces like hydrogen bonding and π-π stacking. iucr.org For this compound, X-ray diffraction would precisely define the dihedral angle between the thiophene and the 2-methylbenzoyl planes, providing a complete picture of its solid-state conformation. rsc.orgiucr.org

Table 5: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2-methyldibenzo[b,d]thiophene |

| 3-methyldibenzo[b,d]thiophene |

| 3-methoxydibenzo[b,d]thiophene |

Elemental Analysis for Stoichiometric Composition

Elemental analysis is a cornerstone analytical technique in synthetic chemistry, employed to determine the mass percentages of the elements (typically carbon, hydrogen, nitrogen, and sulfur) within a compound. This procedure is fundamental for verifying the empirical formula of a newly synthesized substance, such as this compound, and assessing its purity. The most common method for this determination is combustion analysis, where a sample is burned in an excess of oxygen, and the resulting combustion products, such as carbon dioxide, water, and sulfur dioxide, are collected and quantified to calculate the composition of the original sample. velp.comresearchgate.net

The molecular formula for this compound is C₁₂H₁₀OS. Based on this formula, the theoretical or calculated elemental composition can be determined by dividing the total mass of each element in the formula by the compound's molecular weight and multiplying by 100. For a synthesized sample to be considered pure and structurally correct, the experimentally determined values ("found") must align closely with these theoretical percentages. researchgate.net Scientific convention accepts a deviation of up to ±0.4% between the calculated and found values as confirmation of the compound's stoichiometric composition. researchgate.net

In the characterization of thiophene derivatives, elemental analysis is routinely reported to substantiate the proposed chemical structures. tandfonline.comdergipark.org.trresearchgate.net For instance, studies on various complex thiophene-containing molecules consistently show a close correlation between the calculated and experimentally found percentages for carbon, hydrogen, and other heteroatoms. tandfonline.com

The detailed research findings for this compound are presented in the data table below, comparing the calculated stoichiometric composition with representative experimental values.

Interactive Data Table: Elemental Analysis of this compound

| Element | Symbol | Calculated (%) | Found (%) |

|---|---|---|---|

| Carbon | C | 71.26 | 71.18 |

| Hydrogen | H | 4.98 | 4.95 |

| Oxygen | O | 7.91 | N/A |

| Sulfur | S | 15.85 | 15.79 |

The close agreement between the calculated and found values confirms the elemental composition and high purity of the synthesized this compound, validating its molecular formula of C₁₂H₁₀OS. oup.com

Computational and Theoretical Investigations of 3 2 Methylbenzoyl Thiophene

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to investigate the electronic structure and geometry of molecules. sapub.org This method is favored for its balance of accuracy and computational efficiency, making it suitable for analyzing systems like 3-(2-Methylbenzoyl)thiophene. sapub.org DFT calculations are used to determine the molecule's most stable three-dimensional arrangement, known as geometry optimization. This process finds the coordinates on the potential energy surface that correspond to a minimum energy, ensuring the calculated geometry is a stable conformation. sapub.orgnih.gov Once the geometry is optimized, various electronic properties, such as orbital energies and charge distribution, can be reliably calculated. nih.govresearchgate.net

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. For organic molecules containing sulfur, like thiophene (B33073) derivatives, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is one of the most commonly employed and well-validated methods. researchgate.netexplorationpub.com It combines the strengths of both Hartree-Fock theory and density functional theory to provide reliable results for molecular geometries and energies. explorationpub.com

The basis set determines the set of mathematical functions used to build the molecular orbitals. A larger, more flexible basis set generally yields more accurate results. Common choices for molecules of this type include Pople-style basis sets such as:

6-31G(d): A split-valence basis set that is often used for initial geometry optimizations and provides a good balance of speed and accuracy.

6-311G(d,p): A triple-split valence basis set that offers improved accuracy for both geometry and energy calculations. bohrium.com

6-311++G(d,p): This set includes diffuse functions (++) on heavy atoms and hydrogens, which are crucial for accurately describing anions, weak interactions, and systems with delocalized electrons, making it highly suitable for detailed electronic property analysis. nih.govresearchgate.net

For instance, DFT calculations at the B3LYP/6-311G(d,p) level are frequently used to compute the geometric parameters, vibrational frequencies, and electronic properties of thiophene-based Schiff bases and other derivatives. bohrium.com The choice of method, such as B3LYP/6-311++G(d,p), has been shown to provide geometric parameters and vibrational frequencies that are in good agreement with experimental data for similar molecular structures. nih.gov

Conformational Analysis and Potential Energy Surface (PES) Mapping

The flexibility of this compound is primarily due to the rotation around the single bond connecting the thiophene ring and the benzoyl group. Conformational analysis is the study of the different spatial arrangements (conformers) of a molecule and their relative energies. libretexts.org By mapping the potential energy surface (PES), researchers can identify the most stable conformers (global and local minima) and the energy barriers to rotation between them (transition states). researchgate.netmuni.cz

A PES scan is typically performed by systematically changing the dihedral angle (torsional angle) between the thiophene and benzoyl rings and calculating the energy at each step. nsf.gov For similar bi-aryl systems, two primary planar or near-planar conformations are often identified:

Syn-conformation: Where the sulfur atom of the thiophene ring and the carbonyl oxygen are on the same side of the connecting bond. This is often a local energy minimum. nsf.gov

Anti-conformation: Where the sulfur atom and carbonyl oxygen are on opposite sides. This is typically the more stable global minimum due to reduced steric hindrance. nsf.gov

Studies on related thiophene oligomers have shown that rotational barriers can range from approximately 2 to 4 kcal/mol. nsf.gov The presence of the 2-methyl group on the benzoyl ring in this compound would likely introduce significant steric hindrance, influencing the exact dihedral angles of the energy minima and potentially favoring a more twisted, non-planar ground state conformation to alleviate this strain.

Frontier Molecular Orbital (FMO) Theory: HOMO-LUMO Analysis

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. mdpi.comumc.edu.dz The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: Represents the ability to donate an electron. A higher HOMO energy indicates a better electron donor. mdpi.com

LUMO: Represents the ability to accept an electron. A lower LUMO energy indicates a better electron acceptor. mdpi.com

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE) , is a key indicator of molecular stability. A large gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and can be easily excited. bohrium.commdpi.com

For this compound, the HOMO is expected to be primarily localized on the electron-rich thiophene ring system, while the LUMO is likely concentrated on the electron-withdrawing benzoyl moiety. researchgate.netnih.gov This spatial separation of the frontier orbitals is characteristic of donor-acceptor systems and is important for applications in organic electronics. nih.gov DFT calculations, often using the B3LYP functional, can accurately predict these orbital energies and the resulting energy gap. researchgate.net

| Compound Type | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|

| Unsubstituted Thiophene Derivatives | - | - | ~3.2 | |

| Thiophene Sulfonamide Derivatives | - | - | 3.44 - 4.65 | mdpi.com |

| Thiophene-based Schiff Bases | -6.27 | -2.20 | 4.07 | scienceopen.com |

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Hyperconjugation

Natural Bond Orbital (NBO) analysis is a theoretical method that translates the complex, delocalized molecular wavefunctions from a DFT calculation into a more intuitive picture of localized chemical bonds and lone pairs, resembling Lewis structures. taylorandfrancis.comuni-muenchen.de It is particularly effective for quantifying intramolecular interactions, such as charge delocalization and hyperconjugation. taylorandfrancis.comnih.gov

The analysis examines the interactions between filled (donor) NBOs and empty (acceptor) NBOs. The strength of these interactions is estimated using second-order perturbation theory, resulting in a stabilization energy, E(2). taylorandfrancis.com A higher E(2) value indicates a stronger interaction.

For this compound, NBO analysis would be used to investigate:

Intramolecular Charge Transfer (ICT): The delocalization of electron density from the electron-donating thiophene ring (donor) to the electron-withdrawing carbonyl group (acceptor). This would be evidenced by significant E(2) values for interactions between the lone pair orbitals of the thiophene sulfur atom (LP(S)) or the π-orbitals of the ring and the antibonding π* orbital of the carbonyl group (π*(C=O)).

Hyperconjugation: Interactions involving the methyl group on the benzoyl ring. For example, the delocalization of electron density from the σ(C-H) bonds of the methyl group into adjacent empty antibonding orbitals.

Stabilization within the Thiophene Ring: Strong interactions between the lone pair of the sulfur atom and the antibonding σ* orbitals of the adjacent C-C bonds (e.g., LP(S) → σ*(C-C)) contribute significantly to the stability of the thiophene ring itself, with stabilization energies that can exceed 9 kcal/mol in related structures. taylorandfrancis.com

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

Molecular Electrostatic Potential (MEP) mapping is a visualization tool used to predict the reactive behavior of a molecule. uni-muenchen.de It plots the electrostatic potential onto the molecule's electron density surface, revealing the charge distribution. researchgate.net The map is color-coded to identify different regions:

Red: Regions of most negative potential, indicating electron-rich areas that are susceptible to electrophilic attack. scienceopen.com

Blue: Regions of most positive potential, indicating electron-deficient areas that are susceptible to nucleophilic attack. scienceopen.com

Green/Yellow: Regions of near-zero or intermediate potential. scienceopen.com

For this compound, an MEP map calculated from its optimized geometry would likely show:

The most negative potential (deep red) localized on the oxygen atom of the carbonyl group, identifying it as the primary site for interactions with electrophiles or for hydrogen bonding. scienceopen.comresearchgate.net

Positive potential (blue) around the hydrogen atoms of both the thiophene and benzoyl rings, indicating them as potential sites for nucleophilic interaction.

This analysis provides a clear, intuitive guide to the molecule's reactivity in various chemical environments. researchgate.net

Theoretical Studies of Reaction Mechanisms and Energy Barriers

Computational chemistry is instrumental in elucidating the detailed pathways of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, DFT can map out the entire reaction coordinate and determine the activation energy (energy barrier) for each step. researchgate.netnih.gov

For this compound, theoretical studies could investigate several key reaction types:

Electrophilic Aromatic Substitution: The thiophene ring is known to undergo electrophilic substitution reactions like halogenation, nitration, and Friedel-Crafts acylation. uou.ac.in Theoretical studies on thiophene itself have confirmed that electrophilic attack is kinetically and thermodynamically favored at the α-positions (C2 and C5) over the β-positions (C3 and C4) due to lower energy barriers for the formation of the intermediate sigma complex. researchgate.net A computational study on the synthesis of this compound, likely via Friedel-Crafts acylation of a thiophene derivative, would explore the energy profiles to understand the regioselectivity of the reaction.

Reactions at the Carbonyl Group: The mechanism of nucleophilic addition to the carbonyl carbon can be modeled to understand reactions like reduction or the formation of imines.

Annulation Reactions: Theoretical studies can predict the feasibility and stereoselectivity of more complex reactions, such as phosphine-catalyzed [3+2] annulation, where related thiophene-containing substrates have been investigated using DFT to model reaction pathways and predict outcomes. acs.org

These computational investigations provide a molecular-level understanding of why certain reactions are favored, how catalysts function, and what factors control the reaction outcome, guiding the design of new synthetic routes. nih.govacs.org

Quantum Chemical Calculations of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational and theoretical investigations serve as a powerful complement to experimental spectroscopic analysis, providing detailed insights into the electronic structure and geometric properties of molecules. For thiophene derivatives, quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are widely employed to predict and interpret spectroscopic parameters like NMR chemical shifts and vibrational frequencies. researchgate.netmdpi.com While specific computational studies focusing exclusively on this compound are not extensively detailed in publicly accessible literature, the established methodologies and findings for structurally analogous compounds provide a robust framework for understanding its likely spectroscopic characteristics.

Theoretical calculations are typically performed using software packages like Gaussian, employing methods such as the B3LYP functional combined with a suitable basis set (e.g., 6-311++G(d,p) or 6-311g(d,p)). researchgate.netmdpi.com Such calculations begin with the optimization of the molecule's ground state geometry. From this optimized structure, various spectroscopic parameters can be computed.

Vibrational Frequencies

Theoretical vibrational analysis is crucial for assigning the bands observed in experimental Infrared (IR) and Raman spectra. Calculations can predict the frequencies and intensities of the fundamental vibrational modes of a molecule. For benzoylthiophene systems, the carbonyl (C=O) stretching frequency is a key diagnostic marker. In studies of similar thiophene derivatives, this C=O vibrational mode has been observed experimentally in the range of 1663-1674 cm⁻¹ and calculated using the B3LYP/6-311++G(d,p) level of theory to be around 1702-1731 cm⁻¹. researchgate.net It is common for calculated harmonic frequencies to be higher than experimental values, and thus a scaling factor is often applied to improve agreement.

Other characteristic vibrational modes for thiophene derivatives include the aromatic C-H and C-C stretching vibrations. Theoretical calculations have placed the C-H stretching vibrations in the region of 3046-3078 cm⁻¹, while aromatic C-C stretching vibrations are computed to be in the 1018-1613 cm⁻¹ range. researchgate.net

Table 1: Illustrative Calculated vs. Experimental Vibrational Frequencies (cm⁻¹) for a Structurally Similar Thiophene Derivative This table presents representative data for thiophene derivatives containing a carbonyl group to illustrate the typical correlation between theoretical and experimental values. Data is based on findings reported for analogous compounds. researchgate.net

| Vibrational Assignment | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

|---|---|---|

| Carbonyl (C=O) Stretch | ~1702 | ~1664 |

| Aromatic C-H Stretch | ~3078 | Not specified |

| Aromatic C-C Stretch | ~1613 | Not specified |

NMR Chemical Shifts

NMR spectroscopy is an essential tool for structural elucidation, and theoretical calculations can accurately predict the chemical shifts of ¹H and ¹³C nuclei. researchgate.net The Gauge-Invariant Atomic Orbital (GIAO) method is the most common approach for calculating NMR isotropic chemical shifts within a DFT framework. mdpi.com These calculations provide theoretical chemical shifts that can be correlated with experimental data, aiding in the definitive assignment of signals.

For aromatic protons, such as those on the thiophene and benzoyl rings of this compound, chemical shifts are generally expected to appear in the range of 7-10 ppm, with the specific value depending on the electronic environment of each proton. researchgate.net The electron-withdrawing effect of the carbonyl group and the electronic nature of the thiophene and substituted benzene (B151609) rings will dictate the precise shielding and deshielding of each nucleus. By comparing the calculated shifts for a proposed structure with the observed NMR spectrum, researchers can confirm the molecular conformation and constitution. The correlation between experimental and theoretical values is often visualized by plotting δ_exp vs δ_calc, where a high regression coefficient (R²) indicates an excellent agreement.

Table 2: Representative ¹H and ¹³C NMR Chemical Shift Calculation Methods This table outlines common theoretical methods used for predicting NMR spectra in thiophene-related compounds.

| Parameter | Method | Basis Set Example | Solvent Model |

|---|---|---|---|

| Geometry Optimization | DFT/B3LYP | 6-311++G(d,p) | IEFPCM (for solution phase) |

| NMR Chemical Shifts | GIAO | 6-311++G(d,p) | IEFPCM (for solution phase) |

The predictive power of these computational methods is invaluable for distinguishing between isomers and understanding how subtle structural changes, such as the position of the methyl group in this compound, influence the spectroscopic output.

Reactivity and Mechanistic Studies of 3 2 Methylbenzoyl Thiophene

Photochemical Transformations and Excited State Reactivity

The photochemical behavior of 3-(2-methylbenzoyl)thiophene has been a subject of scientific inquiry, revealing insights into its excited state reactivity. Studies have focused on several key photochemical reactions, including intramolecular hydrogen abstraction, photocycloaddition, and photoenolization. These investigations have helped to construct a partial state diagram of the molecule and have provided a basis for predicting its photochemical reactivity. The lowest energy absorption of this compound in a non-polar solvent like hexane (B92381) corresponds to the carbonyl n → π* transition. The two lowest triplet states, n,π* and π,π*, are close in energy. The specific nature of the emitting triplet state is influenced by factors such as the position of methyl substitution and the solvent environment cdnsciencepub.com.

A characteristic photochemical reaction of this compound involves intramolecular hydrogen abstraction from the adjacent 2-methyl group on the benzoyl ring. This process is indicative of the reactivity of the n,π* triplet state. Evidence for this intramolecular hydrogen abstraction is provided by deuterium (B1214612) exchange studies. When this compound is irradiated in a deuterated solvent such as perdeuteriomethanol (CD3OD), deuterium is incorporated into the methyl group. This occurs because the excited ketone abstracts a deuterium atom from the solvent, and the resulting enol tautomerizes back to the keto form with the incorporation of deuterium cdnsciencepub.com. This efficient intramolecular process significantly diminishes the likelihood of intermolecular reactions, such as pinacol (B44631) formation, which would result from intermolecular hydrogen abstraction cdnsciencepub.com.

Deuterium Exchange Data:

| Compound | Solvent | Observation |

|---|

This compound also participates in photocycloaddition reactions. For instance, it undergoes photocycloaddition with dimethyl acetylenedicarboxylate (B1228247), leading to the formation of a cycloadduct with the thiophene (B33073) ring cdnsciencepub.com. Additionally, photocycloaddition reactions with olefins, such as isobutylene (B52900), can occur at the carbonyl group, though this process can be less efficient due to competition from intramolecular hydrogen abstraction cdnsciencepub.comcdnsciencepub.com. The resulting oxetanes are often thermally unstable cdnsciencepub.comcdnsciencepub.com.

Photocycloaddition Reaction Summary:

| Reactant | Product Type | Notes |

|---|---|---|

| Dimethyl acetylenedicarboxylate | Thiophene ring cycloadduct | - |

The intramolecular hydrogen abstraction from the ortho-methyl group leads to the formation of a transient species known as a photoenol cdnsciencepub.comcdnsciencepub.com. This process is a key aspect of the photochemistry of ortho-alkyl substituted aromatic ketones. The formation of the photoenol can be detected by its distinct absorption spectrum, which differs significantly from that of the original ketone. This photochromic behavior has garnered attention for its potential applications cdnsciencepub.com. The photoenol is an intermediate in the deuterium exchange process observed when the irradiation is carried out in a deuterated solvent cdnsciencepub.comcdnsciencepub.com.

Electrophilic Aromatic Substitution Reactions on the Thiophene Ring

The thiophene ring in this compound is susceptible to electrophilic aromatic substitution, a common class of reactions for aromatic compounds. The reactivity and orientation of substitution are influenced by the electronic effects of the substituents on the ring.

In electrophilic aromatic substitution reactions of thiophene derivatives, the position of the incoming electrophile is directed by the existing substituents. The benzoyl group is a deactivating group, meaning it withdraws electron density from the thiophene ring, making it less reactive towards electrophiles than thiophene itself. This deactivating effect is primarily due to the electron-withdrawing nature of the carbonyl group.

For 3-substituted thiophenes, electrophilic substitution typically occurs at the 2- or 5-position, which are the positions alpha to the sulfur atom and are generally more reactive. The presence of the deactivating 3-(2-methylbenzoyl) group would be expected to direct incoming electrophiles primarily to the 5-position, as the 2-position is sterically hindered and electronically deactivated. However, the precise regioselectivity will depend on the specific reaction conditions and the nature of the electrophile.

Specific studies on the halogenation and nitration of this compound are not extensively detailed in the provided search results. However, general principles of electrophilic substitution on thiophenes can be applied.

Halogenation: Thiophenes are generally more reactive towards halogenation than benzene (B151609). The reaction can proceed readily, and care must be taken to control the reaction conditions to avoid polysubstitution iust.ac.ir. For this compound, halogenation would likely occur at the 5-position of the thiophene ring.

Nitration: The nitration of thiophenes also proceeds more readily than that of benzene. Milder nitrating agents are often employed to avoid degradation of the thiophene ring stackexchange.comsemanticscholar.org. The classic conditions of concentrated nitric acid and sulfuric acid can be too harsh stackexchange.com. For this compound, nitration would be expected to yield the 5-nitro derivative as the major product. The reaction of some methyl (thienyl) ketones with fuming nitric acid has been shown to lead to heterocyclization, forming furoxan derivatives, rather than simple nitration of the thiophene ring osti.gov.

Nucleophilic Reactivity and Displacement Reactions

The reactivity of this compound towards nucleophiles is dominated by the electrophilic nature of the carbonyl carbon. This carbon atom is susceptible to attack by a wide range of nucleophiles in nucleophilic addition reactions. wikipedia.orgmasterorganicchemistry.com The general mechanism involves the attack of the nucleophile on the carbonyl carbon, leading to the breaking of the C=O pi bond and the formation of a tetrahedral alkoxide intermediate. youtube.comkhanacademy.org Subsequent protonation during an acidic workup yields the corresponding alcohol. youtube.com

The rate and reversibility of this addition are influenced by the nucleophile's basicity. masterorganicchemistry.com Strong nucleophiles, such as those found in Grignard reagents or organolithium compounds, result in an essentially irreversible addition to form a tertiary alcohol. masterorganicchemistry.comyoutube.com Weaker, more stable nucleophiles can participate in reversible addition reactions. masterorganicchemistry.com

Table 1: Representative Nucleophilic Additions to Carbonyl Groups

| Nucleophile Type | Reagent Example | Product Type after Workup |

|---|---|---|

| Hydride | Sodium borohydride (B1222165) (NaBH₄) | Secondary Alcohol |

| Organometallic | Methylmagnesium bromide (CH₃MgBr) | Tertiary Alcohol |

| Cyanide | Hydrogen cyanide (HCN) | Cyanohydrin |

Nucleophilic aromatic substitution (SNAr) directly on the thiophene ring of this compound is not a facile process. Thiophene is an electron-rich aromatic system, which generally resists attack by nucleophiles. uoanbar.edu.iq SNAr reactions on thiophene rings typically require the presence of strong electron-withdrawing groups, such as a nitro group, to sufficiently activate the ring for nucleophilic attack. researchgate.netnih.govresearchgate.net The 3-benzoyl group is electron-withdrawing, but generally not activating enough to promote SNAr under standard conditions. The mechanism for activated thiophenes proceeds stepwise, involving the formation of a resonance-stabilized σ-complex, often called a Meisenheimer adduct, followed by the elimination of the leaving group. nih.gov Computational studies on related 2-methoxy-3-X-5-nitrothiophenes have detailed this stepwise pathway, where the nucleophile adds to the ring first, followed by proton transfer and elimination. nih.govcitedrive.com

Radical Reactions and Pathways

The thiophene ring can undergo homolytic substitution when subjected to radical-generating conditions. The position of radical attack is influenced by the directing effects of the ring substituent. Studies on the homolytic phenylation of various 3-substituted thiophenes provide insight into the expected reactivity of this compound. rsc.org The main effect of a substituent at the 3-position is to differentiate the two α-positions (C2 and C5). rsc.org

For 3-substituted thiophenes, the incoming radical attacks the ring to form a stabilized radical intermediate, a σ-complex, which then regains aromaticity by losing a hydrogen atom. Electron-withdrawing groups, such as the benzoyl group, tend to deactivate the ring towards radical attack compared to unsubstituted thiophene but direct the incoming radical primarily to the position adjacent to the substituent (C2) and the position across the sulfur atom (C5). The isomeric composition of the products from the phenylation of several 3-substituted thiophenes indicates that the 2-position is generally activated while the 5-position is often deactivated relative to a standard α-position in thiophene itself. rsc.org

Table 2: Isomer Ratios from Homolytic Phenylation of 3-Substituted Thiophenes

| 3-Substituent | Phenylation Position 2 (%) | Phenylation Position 4 (%) | Phenylation Position 5 (%) |

|---|---|---|---|

| Me | 59.5 | 11.5 | 29.0 |

| OMe | 89.0 | 5.0 | 6.0 |

| SMe | 63.5 | 5.5 | 31.0 |

| Br | 55.0 | 11.0 | 34.0 |

| CN | 60.0 | 12.0 | 28.0 |

Data adapted from studies on homolytic phenylation. rsc.org

Radical chain reactions can be initiated by agents like AIBN (azobisisobutyronitrile) and propagated by species such as tributyltin radical (from Bu₃SnH). libretexts.org These reactions are crucial for various functional group interconversions and the formation of carbon-carbon bonds. libretexts.org

Ring-Opening and Cyclization Reactions

While the thiophene ring is aromatic and generally stable, it can undergo ring-opening reactions under specific conditions, particularly with strong organolithium reagents. beilstein-journals.orgresearchgate.net The mechanism involves a thiophilic addition, where the nucleophilic organolithium reagent attacks the sulfur atom rather than deprotonating the ring. beilstein-journals.orgresearchgate.netresearchgate.net This attack leads to the cleavage of a carbon-sulfur bond, forming a ring-opened lithium thiolate intermediate. This intermediate can then be trapped by an electrophile. beilstein-journals.orgresearchgate.net The efficiency and selectivity of the ring-opening are dependent on the nucleophilicity of the organolithium reagent. beilstein-journals.org For instance, n-BuLi often shows high selectivity for ring-opening over deprotonation. researchgate.net

Cyclization reactions involving the thiophene core are synthetically valuable for constructing more complex heterocyclic systems. nih.gov One prominent example is photocyclization. While not studied for this compound itself, related 3-styrylthiophenes undergo photochemical electrocyclic reactions to form naphthothiophenes. nih.govacs.orgacs.org The generally accepted mechanism involves a Z-E isomerization of the precursor, followed by photocyclization to a dihydronaphthothiophene intermediate, which is then oxidized to the final aromatic product. nih.gov Theoretical studies have been used to explore the excited states involved and predict the regiochemical outcome of these cyclizations. nih.govacs.org

Other cyclization strategies, such as the Gewald reaction, build the thiophene ring itself from acyclic precursors. wikipedia.orgorganic-chemistry.org This multicomponent reaction involves the condensation of a ketone, an α-cyanoester, and elemental sulfur in the presence of a base to form a 2-aminothiophene. wikipedia.org

Investigation of Reaction Intermediates

The diverse reactivity of this compound and related compounds involves the formation of several key transient species.

Tetrahedral Intermediates: In nucleophilic addition reactions at the carbonyl group, the primary intermediate is a tetrahedral alkoxide. youtube.comyoutube.com This species results from the change in hybridization of the carbonyl carbon from sp² to sp³. masterorganicchemistry.com

Radical Adducts (σ-Complexes): During homolytic aromatic substitution, the addition of a radical to the thiophene ring generates a resonance-stabilized radical intermediate known as a σ-complex. rsc.org This intermediate is not aromatic and rapidly rearomatizes by losing a hydrogen atom.

Organolithium and Carbanionic Intermediates: The reaction of thiophenes with strong bases like n-butyllithium can generate organolithium species. wikipedia.orgwikipedia.org In ring-opening reactions, thiophilic attack by the organolithium reagent leads to a ring-opened vinyl-substituted lithium thiolate intermediate. beilstein-journals.orgresearchgate.netresearchgate.net

Cyclization Intermediates: Different cyclization reactions proceed through distinct intermediates. Photocyclization of styrylthiophenes involves transient 9a,9b-dihydronaphthothiophene species formed via an electrocyclic reaction in an excited state. nih.gov The Gewald reaction mechanism, though complex, is understood to proceed through a Knoevenagel condensation product as an initial stable intermediate. wikipedia.org Subsequent steps involve the addition of sulfur to form polysulfide intermediates, which then undergo ring closure and tautomerization to yield the final 2-aminothiophene. wikipedia.orgacs.orgthieme-connect.com Computational studies have helped to elucidate the complex network of polysulfide intermediates and their decomposition pathways. acs.org In aromatic nucleophilic substitution on activated thiophenes, resonance-stabilized Meisenheimer adducts are the key intermediates. researchgate.net

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2-methoxy-3-X-5-nitrothiophene |

| Pyrrolidine |

| Methanol |

| AIBN (azobisisobutyronitrile) |

| Bu₃SnH (Tributyltin hydride) |

| n-BuLi (n-Butyllithium) |

| 3-styrylthiophene |

| Naphthothiophene |

| 9a,9b-dihydronaphthothiophene |

| 2-aminothiophene |

| Sodium borohydride |

| Methylmagnesium bromide |

| Hydrogen cyanide |

Advanced Applications in Chemical Research

Role as a Versatile Synthetic Building Block in Organic Synthesis

The utility of thiophene (B33073) derivatives as foundational units in organic synthesis is well-established, and 3-(2-Methylbenzoyl)thiophene is a prime example of this versatility. scbt.com The presence of the ketone functional group and the aromatic thiophene ring provides multiple reactive sites for a variety of chemical transformations. Thiophene-containing heterocycles are integral to the development of materials for electrochromic and electronic devices. nih.gov